molecular formula C20H19N3O3 B14706757 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(morpholinomethylene)- CAS No. 24665-83-6

3,5-Pyrazolidinedione, 1,2-diphenyl-4-(morpholinomethylene)-

Cat. No.: B14706757
CAS No.: 24665-83-6
M. Wt: 349.4 g/mol
InChI Key: RLOXCEFPQOFJDM-UHFFFAOYSA-N
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Description

3,5-Pyrazolidinedione, 1,2-diphenyl-4-(morpholinomethylene)- is a heterocyclic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolidinedione core substituted with diphenyl and morpholinomethylene groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-pyrazolidinedione derivatives typically involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide . For the specific compound 1,2-diphenyl-4-(morpholinomethylene)-3,5-pyrazolidinedione, the synthesis can be achieved through the Knoevenagel reaction of carbonyl derivatives with 3,5-pyrazolidinedione . Another method involves the cyclization of arylidene malonic acid hydrazide with glacial acetic acid .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-4-(morpholinomethylene)-3,5-pyrazolidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Aryldiazonium salts are used under acidic conditions to facilitate the substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Benzyl derivatives.

    Substitution: Arylazo derivatives.

Mechanism of Action

The mechanism of action of 3,5-pyrazolidinedione derivatives, including 1,2-diphenyl-4-(morpholinomethylene)-, involves the inhibition of specific enzymes and pathways. For instance, phenylbutazone, a related compound, inhibits cyclooxygenase enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects . The molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to interact with various cellular proteins and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diphenyl-4-(morpholinomethylene)-3,5-pyrazolidinedione is unique due to the presence of the morpholinomethylene group, which imparts distinct chemical reactivity and biological activity compared to other pyrazolidinedione derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

24665-83-6

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

4-(morpholin-4-ylmethylidene)-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C20H19N3O3/c24-19-18(15-21-11-13-26-14-12-21)20(25)23(17-9-5-2-6-10-17)22(19)16-7-3-1-4-8-16/h1-10,15H,11-14H2

InChI Key

RLOXCEFPQOFJDM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C=C2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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